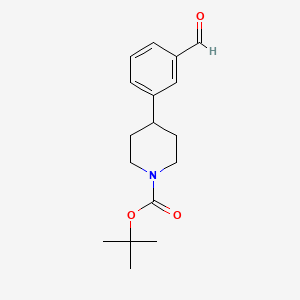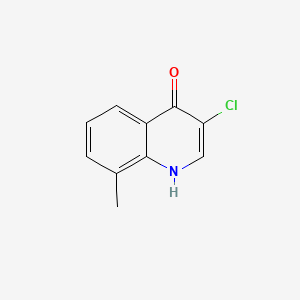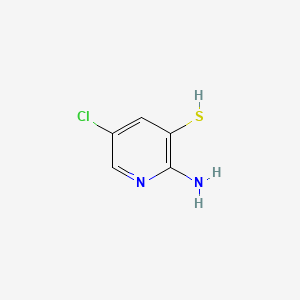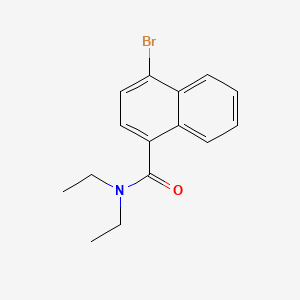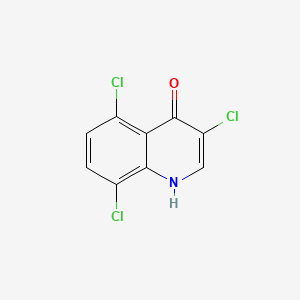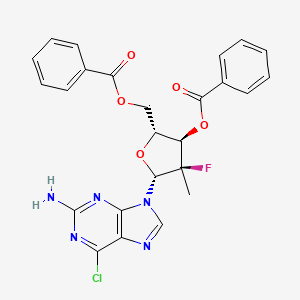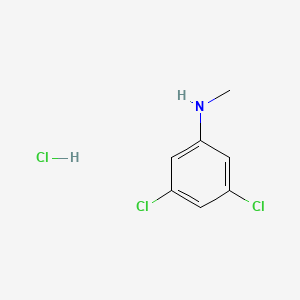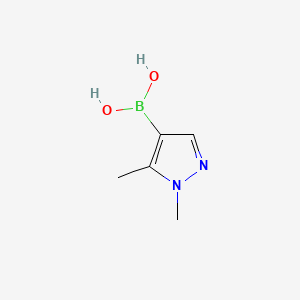
13-Epijhanol
Übersicht
Beschreibung
13-Epijhanol is a diterpenoid compound . It has a molecular formula of C20H34O2 and a molecular weight of 306.48 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string:OCC@@(C)[C@]1([H])CC[C@]3(C)[C@]2([H])CCC@@(C=C)O3 . This indicates the presence of various functional groups and the stereochemistry of the molecule. Physical And Chemical Properties Analysis
This compound is a powder . It has a density of 1.0±0.1 g/cm3 and a boiling point of 378.9±15.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms in Hydrocarbon Formation
- Studies have explored the conversion of methanol and ethylene to hydrocarbons on various catalysts. For example, the reaction of 13C-Methanol with 12C ethene over SAPO-34 at high temperatures was investigated, showing that higher hydrocarbons are not formed by successive methylations of ethene but possibly through a "carbon pool" mechanism (Dahl & Kolboe, 1994).
Mechanisms of Methanol and Ethanol Conversion
- The process of converting methanol and ethanol to hydrocarbons on synthetic zeolites like H-ZSM-5 involves complex pathways. Methanol is dehydrated to dimethyl ether and ethylene, followed by a series of dehydration-methanolation and polycondensation reactions, leading to aliphatic and aromatic compounds (Derouane et al., 1978).
Selectivity in Methanol-to-Olefins Reaction
- In the Methanol-to-Olefins process over H-SAPO-34 catalysts, product shape selectivity plays a crucial role. Isotopic switch experiments revealed that an increase in ethene selectivity over time is due to changes in product shape selectivity, influenced by the degree of pore clogging (Hereijgers et al., 2009).
Impact of Organic Impurities in Hydrocarbon Formation
- Research on the effects of organic impurities in methanol on hydrocarbon formation by surface methoxy groups on acidic microporous catalysts shows that primary aromatics and carbenium ions form at identical temperatures from both 13C-enriched and nonenriched surface methoxy groups, indicating that trace organic impurities in methanol do not significantly influence the formation of primary hydrocarbons (Jiang et al., 2006).
EPR Investigations in Radical Formation
- Electron paramagnetic resonance (EPR) studies of the ascorbic acid radical in various solvents, including methanol, demonstrated different coupling constants and effects of solvent on the spectrum, impacting the intramolecular hydrogen bonding. These findings have implications in understanding the behavior of radicals in different solvent environments (Steenken & Olbrich, 1973).
Safety and Hazards
Safety measures for handling 13-Epijhanol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
[(3S,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,17-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONXCRDSDZQGGT-HMGBVJPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@@](O3)(C)C=C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




